2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-bromoethyl)pyridine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole: Similar structure but with a piperidine ring instead of a pyridine ring.
2-{[2-(Pyridin-3-yl)ethyl]sulfanyl}-1,3-benzothiazole: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
Uniqueness
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is unique due to its specific arrangement of the pyridine and benzothiazole rings, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to its analogs .
Properties
CAS No. |
21181-94-2 |
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Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H12N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2 |
InChI Key |
WVFDNLKTPXHTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC3=CC=CC=N3 |
Origin of Product |
United States |
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